cis-Capsaicin-d3
Description
Contextualization within Capsaicinoid Analog Research
Capsaicinoids are a class of compounds responsible for the pungent sensation in chili peppers. nih.gov The most well-known of these is capsaicin (B1668287). Beyond their culinary significance, capsaicinoids have garnered considerable interest for their diverse pharmacological properties, including analgesic, anti-inflammatory, and anti-cancer effects. medchemexpress.commdpi.com This has led to extensive research into capsaicin and its analogs—molecules with similar but slightly modified structures. researchgate.net
The study of capsaicin analogs aims to understand how small structural changes influence their biological activity. researchgate.net Researchers synthesize or isolate these analogs to investigate their interaction with cellular targets, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which plays a key role in pain and heat sensation. medchemexpress.comvulcanchem.com The ultimate goal is often to develop new therapeutic agents with improved efficacy and fewer side effects. olemiss.edu cis-Capsaicin-d3 is one such analog, but its primary role is not as a therapeutic agent itself, but rather as a crucial tool for studying other capsaicinoids. pharmaffiliates.com
Rationale for Deuterium (B1214612) Labeling in Chemical Biology and Analytical Sciences
Deuterium is a stable, non-radioactive isotope of hydrogen. It contains one proton and one neutron, making it heavier than the more common hydrogen isotope, protium, which has only a proton. The process of replacing hydrogen atoms with deuterium in a molecule is known as deuterium labeling. vulcanchem.com
This seemingly simple substitution has profound implications for scientific research. In analytical sciences, particularly in techniques like mass spectrometry, the increased mass of a deuterated compound allows it to be easily distinguished from its non-deuterated counterpart. vulcanchem.comnih.gov This is invaluable for quantitative analysis, where a known amount of a deuterated standard can be added to a sample to accurately measure the concentration of the naturally occurring compound. veeprho.com The deuterated standard acts as an internal benchmark, correcting for variations that can occur during sample preparation and analysis. vulcanchem.com
In chemical biology, deuterium labeling can also be used to study reaction mechanisms and metabolic pathways. The bond between carbon and deuterium is stronger than the carbon-hydrogen bond, which can sometimes lead to a "kinetic isotope effect" where reactions involving the cleavage of this bond proceed at a slower rate. vulcanchem.com By observing these changes, researchers can gain insights into the metabolic fate of a compound in a biological system. vulcanchem.com
Overview of this compound as a Specialized Research Reagent
This compound is a synthetically produced, deuterium-labeled version of cis-capsaicin, which is a geometric isomer of the more common trans-capsaicin. pharmaffiliates.comaxios-research.com The "d3" in its name indicates that three hydrogen atoms in the methoxy (B1213986) group on the vanillyl ring have been replaced with deuterium atoms. veeprho.com
Its primary and most critical application is as an internal standard for the quantification of capsaicin and its related analogs in various samples, including biological fluids, tissues, and food products. vulcanchem.comveeprho.com When using techniques like liquid chromatography-mass spectrometry (LC-MS), this compound is added to the sample in a known concentration. veeprho.comnih.gov Because it is chemically almost identical to the non-labeled capsaicin, it behaves similarly during the extraction and chromatographic separation processes. However, due to its higher mass, the mass spectrometer can differentiate it from the target analyte. vulcanchem.com This allows for highly accurate and precise quantification, as any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. vulcanchem.com
In essence, this compound serves as a reliable anchor, ensuring that the measurements of capsaicinoids are not skewed by experimental variability. This level of precision is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in the food and pharmaceutical industries. veeprho.comaxios-research.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₈H₂₄D₃NO₃ | pharmaffiliates.comveeprho.comaxios-research.com |
| Molecular Weight | 308.44 g/mol | veeprho.comaxios-research.com |
| CAS Number | 1185237-43-7 | vulcanchem.comveeprho.comaxios-research.com |
| Synonyms | (Z)-Capsaicin-d3, Civamide-d3, Zucapsaicin-d3 | pharmaffiliates.com |
| Primary Application | Internal standard for mass spectrometry | vulcanchem.comveeprho.com |
Properties
CAS No. |
1185237-43-7 |
|---|---|
Molecular Formula |
C18H24NO3D3 |
Molecular Weight |
308.44 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
25775-90-0 (unlabelled) |
Synonyms |
(6Z)-N-[(4-Hydroxy-3-(methoxy-d3)phenyl)methyl]-8-methyl-6-nonenamide; (Z)-8-Methyl-N-vanillyl-6-nonenamide-d3; (Z)-8-Methyl-N-vanillyl-6-nonenamide-d3; (Z)-Capsaicin-d3; Civamide-d3; Zucapsaicin-d3 |
tag |
Capsaicin Impurities |
Origin of Product |
United States |
Synthetic Methodologies for Cis Capsaicin D3
Historical Development of Capsaicinoid Synthesis Relevant to Deuterated Analogs
The journey to synthesize specific capsaicinoid analogues began with the goal of confirming the structure of natural capsaicin (B1668287). The first total synthesis by Späth and Darling in 1930 was a landmark achievement that validated the proposed structure. imperial.ac.uk However, this early route presented challenges, particularly in the separation of isomeric olefins formed during the synthesis of the fatty acid component. imperial.ac.uk
Later, improved synthetic strategies were developed by researchers like Crombie, who introduced methods for the stereoselective formation of the naturally occurring trans double bond. imperial.ac.uk The biosynthesis of capsaicin proceeds via the enzymatic condensation of vanillylamine (B75263) with 8-methyl-nonenoic acid. researchgate.netnih.gov
The advent of deuterated compounds marked a significant advance, particularly for analytical chemistry. Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), allows a compound to be easily distinguished by mass spectrometry. vulcanchem.com Consequently, deuterated analogues like Capsaicin-d3 (B12313000) are invaluable as internal standards for the accurate quantification of their non-deuterated counterparts in complex biological samples. vulcanchem.comcaymanchem.com A 2009 article in the Journal of Labelled Compounds and Radiopharmaceuticals detailed a specific process for preparing deuterated capsaicin, highlighting the targeted interest in these molecules. acs.orggoogle.com Furthermore, patent applications have been filed for novel processes to create deuterated intermediates for capsaicinoid synthesis, indicating ongoing development in this field. google.comwipo.int
Precursor Selection and Derivatization Strategies for Deuterium Incorporation
The structure of capsaicin can be divided into three key regions: the aromatic vanillyl group (Region A), the amide linkage (Region B), and the hydrophobic acyl chain (Region C). vulcanchem.com Deuterium can be incorporated into different regions of the molecule, but for the specific compound cis-Capsaicin-d3, the labeling is located on the vanillyl group. The formal name, N-[[4-hydroxy-3-(methoxy-d3)phenyl]methyl]-8-methyl-6-nonenamide, specifies that three deuterium atoms replace the hydrogen atoms on the methoxy (B1213986) group. caymanchem.com The synthesis, therefore, requires a deuterated vanillylamine precursor and a non-deuterated cis-configured acyl chain precursor.
The synthesis of the key precursor, deuterated vanillylamine hydrochloride, is a critical step. researchgate.netacs.org Research has outlined pathways to achieve this, typically starting from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). google.com
One established route involves the following general steps:
Oximation: Vanillin is reacted to form vanillin oxime. google.comacs.org
Reduction: The vanillin oxime is then reduced to form the amine. An early method explored the direct catalytic reduction of the oxime using deuterium gas. imperial.ac.uk A more common laboratory approach involves chemical reducing agents.
Deuteration: To obtain the methoxy-d3 variant, a synthetic modification is required. This can involve using a deuterated methylating agent (e.g., iodomethane-d3) to introduce the methoxy group onto a precursor like 4-hydroxybenzaldehyde.
Salt Formation: The resulting deuterated vanillylamine is treated with hydrochloric acid to precipitate the stable hydrochloride salt, ready for the final coupling reaction. google.com
A Chinese patent describes a method starting with 3-methoxy-4-hydroxybenzaldehyde oxime and using a composite catalyst for hydrogenation, followed by acidification to yield vanillylamine hydrochloride. google.com Adapting such a method with a deuterated precursor would yield the desired intermediate.
For the specific isotopologue this compound (N-[[4-hydroxy-3-(methoxy-d3)phenyl]methyl]-8-methyl-6-nonenamide), the deuterium labeling is confined to the vanillylamine portion of the molecule. caymanchem.com Therefore, the acyl chain precursor, (Z)-8-methyl-6-nonenoic acid, is not deuterated. The synthesis of this specific geometric isomer is discussed in the following section.
Deuterated Vanillylamine Hydrochloride Synthesis Routes
Stereoselective Synthesis of the cis Isomer
The double bond in the C9 fatty acid chain of capsaicin can exist as one of two geometric isomers: cis or trans. Natural capsaicin is the trans isomer, which is thermodynamically more stable. nih.govmdpi.com The synthesis of the cis isomer is therefore a significant chemical challenge, as reactions often favor the more stable trans product.
The formation of a carbon-carbon double bond with specific geometry is a cornerstone of modern organic synthesis. The restricted rotation around the π-bond is what gives rise to geometric isomerism. ramauniversity.ac.inlibretexts.org Several olefination reactions can be employed and tuned to favor the formation of the cis (or Z) isomer required for the synthesis of the (Z)-8-methyl-6-nonenoic acid precursor.
| Olefination Reaction | Description | Typical Stereoselectivity | Relevance to cis-Capsaicin Synthesis |
| Wittig Reaction | Involves the reaction of a phosphorus ylide with an aldehyde or ketone. | Often favors the cis (Z)-alkene, especially with non-stabilized ylides under salt-free conditions. However, it can produce a mixture of isomers. google.comgoogle.com | A potential route to the cis-acyl chain, but may require purification to separate from the trans isomer. google.com |
| Horner-Wadsworth-Emmons (HWE) Reaction | A modification of the Wittig reaction using phosphonate (B1237965) carbanions. | Typically favors the trans (E)-alkene, especially with unstabilized aldehydes. However, modifications (e.g., Still-Gennari modification) can provide high selectivity for the cis (Z)-alkene. | Modified HWE reactions offer a powerful method for selectively generating the required cis double bond. |
| Peterson Olefination | A reaction between a α-silyl carbanion and a carbonyl compound. | The stereochemical outcome can be controlled by the workup conditions. Acidic workup favors trans (E)-alkenes, while basic workup favors cis (Z)-alkenes. uga.edu | This method offers direct control over the isomer produced, making it a highly strategic choice for synthesizing the cis-precursor. uga.edu |
| Julia-Lythgoe Olefination | Involves the reaction of a phenyl sulfone with an aldehyde, followed by reductive elimination. | This reaction is known to produce trans (E)-alkenes with high selectivity. uga.edu | Less suitable for the synthesis of the cis isomer in its standard form. |
By selecting an appropriate method, such as a salt-free Wittig reaction or a Peterson olefination with a basic workup, chemists can synthesize the (Z)-8-methyl-6-nonenoic acid precursor. This acid is then typically converted to its more reactive acyl chloride form before being condensed with deuterated vanillylamine hydrochloride to yield the final product, this compound.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide a reaction to form a specific enantiomer, a type of stereoisomer. wikipedia.org These methods are fundamental to asymmetric synthesis, where control over the three-dimensional arrangement of atoms at a chiral center is required. wikipedia.org Well-known examples of chiral auxiliaries include oxazolidinones and camphorsultam. wikipedia.org
However, the capsaicin molecule is achiral; it does not possess a stereocenter and therefore has no enantiomers. The stereoisomerism in capsaicin is geometric (cis/trans), arising from the arrangement of substituents around the carbon-carbon double bond, not from a chiral carbon. nih.gov Therefore, chiral auxiliary approaches are not directly applicable for controlling the formation of cis vs. trans isomers in the synthesis of the capsaicin acyl chain. The control of geometric isomerism is achieved through the reaction mechanisms discussed in the previous section.
Control of Geometric Isomerism in Carbon-Carbon Double Bonds
Amide Coupling Reaction Optimizations
The formation of the amide bond is a critical step in the synthesis of this compound. This reaction typically involves the condensation of a vanillylamine moiety with a deuterated fatty acid derivative. researchgate.net The optimization of this amide coupling reaction is paramount to achieve high yields and purity of the final product.
Various coupling reagents and conditions have been explored to enhance the efficiency of amide bond formation in the synthesis of capsaicin analogs. Common methods for activating the carboxylic acid group of the fatty acid include conversion to an acyl chloride. However, this often requires harsh and toxic reagents like thionyl chloride or oxalyl chloride. acs.org
To circumvent these issues, alternative and milder activating agents are often employed. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with N-hydroxybenzotriazole (HOBt), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are frequently used in peptide and amide synthesis. ecronicon.net Optimization studies involve screening different coupling reagents, bases (like triethylamine (B128534) or diisopropylethylamine), solvents (such as dichloromethane (B109758) or dimethylformamide), and reaction times to maximize the yield of the desired amide. ecronicon.net For instance, a study on the synthesis of related amide compounds showed that using EDCI and HOBt in DCM could yield products in the range of 50% to 70%. ecronicon.net
Continuous flow synthesis has also emerged as a more efficient, safer, and environmentally friendly alternative to traditional batch synthesis for capsaicinoids. acs.org This method allows for rapid optimization of reaction conditions and can lead to higher yields. acs.org
A highly efficient method for synthesizing capsaicin analogues involves the condensation of vanillylamine with acyl chlorides in a biphasic H₂O/CHCl₃ system under mild conditions, achieving yields of up to 93–96% with high purity after a simple work-up. researchgate.net
Table 1: Comparison of Amide Coupling Reagents for Capsaicin Analog Synthesis
| Coupling Reagent | Base | Solvent | Typical Yield Range | Reference |
| EDCI/HOBt | Triethylamine, DIPEA | DCM, DMF | 50-70% | ecronicon.net |
| HATU | Triethylamine, DIPEA | Not Specified | 50-55% | ecronicon.net |
| PyBOP | Triethylamine, DIPEA | Not Specified | 47-50% | ecronicon.net |
| Acyl Chlorides | Aqueous NaOH | DMF/Ethyl Ether | High | google.com |
Purification and Isolation Techniques for Synthetic this compound
Following the synthesis, purification of this compound is necessary to remove unreacted starting materials, byproducts, and any trans-isomer that may have formed. A common initial work-up procedure involves extraction and washing steps. ecronicon.netgoogle.com For instance, after the reaction, the mixture can be extracted with a suitable organic solvent and washed with acidic and basic solutions to remove impurities. google.com
Chromatographic techniques are central to achieving high purity. Column chromatography is a standard method for the purification of capsaicin analogs. ecronicon.net For more precise separation and to obtain highly pure compounds, High-Performance Liquid Chromatography (HPLC) is often employed. google.comacs.org Preparative HPLC can be used to isolate the cis-isomer from the trans-isomer and other impurities, yielding a product with a purity of 99% or greater. google.com
Other advanced purification techniques include high-speed counter-current chromatography (HSCCC), which has been successfully used for the isolation and purification of capsaicinoids from natural extracts and could be adapted for synthetic analogs. researchgate.net Crystallization is another effective method for purifying the final product. google.com
Table 2: Purification Techniques for Capsaicin Analogs
| Technique | Description | Application | Reference |
| Extraction and Washing | Liquid-liquid extraction to remove soluble impurities. | Initial work-up | ecronicon.netgoogle.com |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | General purification | ecronicon.net |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation for achieving high purity. | Final purification, isomer separation | google.comacs.org |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography for separation of complex mixtures. | Isolation from extracts, applicable to synthetic mixtures | researchgate.net |
| Crystallization | Formation of solid crystals from a solution to purify the compound. | Final purification step | google.com |
Characterization of Synthetic Intermediates and Final Product Purity
The characterization of synthetic intermediates and the final this compound product is crucial to confirm the chemical structure, purity, and successful incorporation of deuterium.
Several spectroscopic techniques are employed for the comprehensive characterization of this compound.
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of this compound, which should reflect the incorporation of three deuterium atoms (a mass increase of approximately 3 Da compared to the non-deuterated analog). axios-research.comaxios-research.com High-resolution mass spectrometry (HRMS) provides a precise mass measurement, further confirming the elemental composition. researchgate.net Fragmentation patterns observed in MS/MS experiments can also help to validate the structure and locate the position of the deuterium label. researchgate.net Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another powerful tool for studying protein-ligand interactions and can be used to probe the local environment of exchangeable protons. elifesciences.org
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the amide and hydroxyl groups, providing further structural confirmation. researchgate.net
The isomeric purity (cis vs. trans) is typically determined by HPLC, as the two isomers will have different retention times. google.com NMR spectroscopy can also be used to distinguish between cis and trans isomers based on the coupling constants of the vinylic protons. acs.org
Table 3: Spectroscopic Methods for Characterization
| Spectroscopic Technique | Information Obtained | Reference |
| ¹H and ¹³C NMR | Overall chemical structure and purity. | ecronicon.net |
| ²H NMR | Site and level of deuterium incorporation. | nih.govresearchgate.net |
| Mass Spectrometry (MS) | Molecular weight confirmation and deuterium incorporation. | axios-research.comaxios-research.com |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass and elemental composition. | researchgate.net |
| Infrared (IR) Spectroscopy | Identification of functional groups. | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Isomeric purity (cis/trans ratio). | google.com |
Advanced Analytical Methodologies Leveraging Cis Capsaicin D3
Application as an Internal Standard in Quantitative Analysis
The primary and most significant application of cis-Capsaicin-d3 is as an internal standard in quantitative analytical methods. vulcanchem.comveeprho.com This stable isotope-labeled compound is instrumental in improving the accuracy of mass spectrometry and liquid chromatography for the precise quantification of capsaicin (B1668287) in diverse matrices, including biological samples and food products. vulcanchem.comveeprho.com
Isotope Dilution Mass Spectrometry (IDMS) Principles and Implementation
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of elements or molecules in a sample. ontosight.ai The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as the "spike," to the sample. ontosight.aiosti.gov In this context, this compound acts as the spike for the quantification of capsaicin.
The implementation of IDMS using this compound involves the following key steps:
A precisely weighed amount of the sample containing the unknown quantity of capsaicin is taken.
A known quantity of this compound is added to the sample. osti.gov
The sample is homogenized to ensure complete mixing and equilibration of the natural analyte and the deuterated standard. osti.gov
The sample undergoes extraction and cleanup procedures to isolate the capsaicinoids.
The extract is then analyzed by mass spectrometry. The mass spectrometer distinguishes between the native capsaicin and the heavier this compound based on their different mass-to-charge ratios. vulcanchem.com
By measuring the ratio of the ion intensities of the analyte and the deuterated standard, the exact concentration of capsaicin in the original sample can be calculated. ontosight.ai
A significant advantage of IDMS is that the accuracy of the measurement is not dependent on the quantitative recovery of the analyte during the sample preparation process. epa.gov Any loss of the analyte during extraction or purification steps will affect the deuterated standard to the same extent, thus the ratio between them remains constant. epa.gov
Enhancing Analytical Precision and Accuracy in Complex Matrices
The use of this compound as an internal standard significantly enhances the precision and accuracy of capsaicinoid quantification, especially in complex matrices such as food, oils, and biological tissues. vulcanchem.comnih.gov These matrices often contain interfering substances that can affect the ionization efficiency of the analyte in the mass spectrometer, a phenomenon known as the "matrix effect."
By co-eluting with the analyte during chromatographic separation, this compound experiences the same matrix effects as the natural capsaicin. vulcanchem.com This allows for the correction of variations in extraction efficiency, instrument response, and matrix-induced signal suppression or enhancement, leading to more reliable and accurate quantitative results. vulcanchem.com For instance, a study on the determination of capsaicinoids in edible and crude vegetable oils utilized capsaicin-d3 (B12313000) as an internal standard to overcome the interference of triacylglycerols and fatty acids, achieving quantitative recoveries ranging from 92.9% to 105%. nih.gov The relative standard deviations were less than 5%, demonstrating high precision. nih.gov
Chromatographic Separations Utilizing this compound
Chromatographic techniques are essential for separating capsaicinoids from other compounds in a sample before their detection and quantification. The use of this compound as an internal standard is integral to the development and validation of these methods.
High-Performance Liquid Chromatography (HPLC) Method Development for Capsaicinoids Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of capsaicinoids. In HPLC methods coupled with mass spectrometry, this compound is added to the sample to ensure accurate quantification. veeprho.com The development of such methods involves optimizing the mobile phase composition and gradient to achieve good separation of the different capsaicinoid analogues. nih.gov For example, a method for the analysis of capsaicin and dihydrocapsaicin (B196133) in Capsicum fruit extracts used a reversed-phase chromatography column with a gradient of methanol (B129727) and water. nih.gov While this study used a synthetic analogue as an internal standard, the principle of using a co-eluting standard like this compound is the same and crucial for accurate quantification. nih.gov
Table 1: Example of HPLC Method Parameters for Capsaicinoid Analysis
| Parameter | Value |
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of Methanol and Water |
| Detection | Mass Spectrometry (MS) |
| Internal Standard | This compound |
This table represents typical parameters and is not from a single specific study.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Deuterated Capsaicinoid Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of capsaicinoids. researchgate.net For GC-MS analysis, capsaicinoids often require derivatization to increase their volatility. tandfonline.com Deuterium-labeled standards like this compound are employed in GC-MS methods to validate fragmentation patterns and for quantitative analysis. researchgate.netnih.gov A study validating the fragmentation mechanism of capsaicin and dihydrocapsaicin utilized deuterium-labeled experiments with GC/MS. researchgate.netnih.gov The use of a deuterated standard helps in the correct identification and quantification of the analytes by providing a clear internal reference point in the chromatogram and mass spectrum.
Table 2: Illustrative GC-MS Parameters for Deuterated Capsaicinoid Analysis
| Parameter | Value |
| Column | HP-5MS (or similar) |
| Carrier Gas | Helium |
| Injection Temperature | 300 °C |
| Ionization Mode | Electron Ionization (EI) |
| Internal Standard | This compound |
This table represents typical parameters and is not from a single specific study.
Ultra-Performance Liquid Chromatography (UPLC) in Rapid Capsaicinoid Analysis
Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times and higher resolution compared to conventional HPLC. researchgate.net UPLC coupled with tandem mass spectrometry (MS/MS) is a highly sensitive and rapid method for capsaicinoid analysis. nih.gov In a study for the simultaneous determination of capsaicin, dihydrocapsaicin, and nonivamide (B1679840) in oils, a UPLC-MS/MS method using capsaicin-d3 and dihydrocapsaicin-d3 as internal standards was developed. nih.gov This method allowed for the complete analysis of a sample, including preparation and chromatographic separation, in just one hour. nih.gov The use of deuterated internal standards was crucial for achieving the high throughput and reliability of the method. nih.gov Another study developed and validated a UHPLC–MS-MS method for the rapid analysis of capsaicin and dihydrocapsaicin in equine plasma, using capsaicin-d3 as the internal standard. oup.com
Table 3: Key Performance Characteristics of a UPLC-MS/MS Method for Capsaicinoids
| Parameter | Finding | Reference |
| Linearity Range | 0.5 - 40 µg/kg | nih.gov |
| Limit of Detection (LOD) | 0.15 µg/kg | nih.gov |
| Limit of Quantification (LOQ) | 0.5 µg/kg | nih.gov |
| Recoveries | 92.9% - 105% | nih.gov |
| Relative Standard Deviation | < 5% | nih.gov |
This table is based on the findings from a study on the analysis of capsaicinoids in edible oils. nih.gov
Mass Spectrometric Techniques for Deuterated Capsaicinoid Profiling
Mass spectrometry (MS) coupled with liquid chromatography (LC) stands as a powerful tool for the analysis of capsaicinoids. The use of deuterated standards like this compound is particularly advantageous in MS-based methods, as it allows for precise quantification through isotope dilution techniques, minimizing matrix effects and variations in instrument response.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the trace analysis of capsaicinoids. nih.govexpec-tech.comnih.gov This method involves the separation of compounds by LC followed by their detection using two mass analyzers in series (tandem mass spectrometry). The first mass analyzer selects the precursor ion of the analyte (e.g., the protonated molecule of this compound), which is then fragmented in a collision cell. The second mass analyzer then separates and detects the resulting product ions. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and significantly reduces background noise, enabling the detection of analytes at very low concentrations. oup.com
The use of this compound as an internal standard in LC-MS/MS analysis is critical for accurate quantification. veeprho.com Since this compound has a slightly higher mass than its non-deuterated counterpart but exhibits nearly identical chromatographic behavior and ionization efficiency, it can be added to a sample at a known concentration to correct for any loss of analyte during sample preparation and analysis. veeprho.comcaymanchem.com This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for quantitative analysis. Several studies have successfully employed LC-MS/MS for the determination of capsaicinoids in various matrices, including blood, tissue, and edible oils, demonstrating the method's robustness and sensitivity. nih.govoup.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 reverse-phase | expec-tech.comresearchgate.net |
| Mobile Phase | Gradient of methanol/acetonitrile and water with formic acid | researchgate.netacgpubs.org |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | europa.eu |
| Detection | Selected Reaction Monitoring (SRM) | oup.com |
Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of capsaicinoids by LC-MS. ESI is a soft ionization method that produces protonated molecules [M+H]+ with minimal fragmentation, which is ideal for quantitative analysis. The efficiency of ESI can be influenced by the composition of the mobile phase, with the addition of acids like formic acid enhancing the protonation of capsaicinoids and improving sensitivity. acgpubs.org
While positive-ion ESI is generally preferred for its high sensitivity towards capsaicinoids, other ionization modes have also been investigated. Atmospheric pressure chemical ionization (APCI) is another option, although studies have shown that ESI typically provides better sensitivity for capsaicinoids. Coordination ion-spray (CIS), which involves the use of a metal cation like silver to form adducts with the analyte, has also been explored and has shown sensitivity comparable to ESI for capsaicin. However, for the analysis of the entire group of capsaicinoids, positive-ion ESI remains the most straightforward and effective method.
The fragmentation of capsaicinoids in the collision cell of a tandem mass spectrometer produces characteristic product ions that are used for identification and quantification. For capsaicin, a common fragmentation pathway involves the cleavage of the amide bond, resulting in a stable tropylium-type ion at m/z 137. nih.gov This fragment is a hallmark of the vanillyl group present in most capsaicinoids.
In the case of this compound, the fragmentation pattern is similar to that of unlabeled capsaicin. However, the presence of three deuterium (B1214612) atoms on the methoxy (B1213986) group of the vanillyl moiety results in a mass shift of the molecular ion and any fragments containing this group. researchgate.net The isotopic signature of a deuterated compound is characterized by a distribution of ions corresponding to molecules with different numbers of deuterium atoms. nih.gov High-resolution mass spectrometry (HRMS) is a powerful tool for analyzing these isotopic patterns and confirming the identity and isotopic purity of labeled compounds like this compound. nih.gov The ability to distinguish the isotopic distribution of the deuterated standard from the natural isotopic abundance of the analyte is fundamental to the accuracy of isotope dilution methods. nih.gov
Electrospray Ionization (ESI) and Other Ionization Modes in Capsaicinoid Detection
Method Validation and Quality Control in Research Protocols
To ensure the reliability and accuracy of analytical data, it is essential to perform thorough method validation and implement stringent quality control (QC) measures. nih.govupm.edu.my This is particularly important in regulated environments such as clinical trials and food safety analysis. clinicaltrials.govnih.gov
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. phmethods.net These parameters are crucial for defining the sensitivity of an analytical method. For capsaicinoid analysis using LC-MS/MS, LODs and LOQs are typically in the low nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range, highlighting the exceptional sensitivity of this technique. oup.comoup.com For instance, one study reported an LOD of 0.25 ng/mL and an LOQ of 1.0 ng/mL for capsaicin in blood. oup.com Another reported even lower limits of 0.5 pg/mL for both LOD and LOQ in equine plasma. oup.com
| Matrix | Method | LOD | LOQ | Reference |
|---|---|---|---|---|
| Blood | LC-MS/MS | 0.25 ng/mL | 1.0 ng/mL | oup.com |
| Equine Plasma | UHPLC-MS/MS | 0.5 pg/mL | 1.0 pg/mL | oup.com |
| Vegetable Oil | LC-MS/MS | 0.02 µg/kg | 0.08 µg/kg | nih.gov |
| Chili Pepper | UFLC | 0.045 µg/kg | 0.110 µg/kg | mdpi.com |
Recovery studies are performed to assess the efficiency of the sample preparation process by comparing the amount of analyte measured in a spiked sample to the known amount added. High and consistent recovery is indicative of a reliable extraction procedure. For capsaicinoid analysis, recovery rates are often in the range of 85-115%. researchgate.netakjournals.com
Reproducibility, which encompasses both intra-day (within the same day) and inter-day (on different days) precision, is a measure of the consistency of the analytical method. mdpi.com It is typically expressed as the relative standard deviation (RSD) of replicate measurements. For a method to be considered reproducible, the RSD should generally be less than 15% (or 20% at the LOQ). akjournals.com Numerous studies on capsaicinoid analysis have demonstrated excellent reproducibility, with RSD values well within these acceptable limits, confirming the robustness of the methods. akjournals.comrsu.ac.th
Applications of Cis Capsaicin D3 in Mechanistic and Metabolic Research
Investigating Metabolic Pathways of Capsaicinoids using Deuterated Tracers
The use of deuterated tracers like cis-Capsaicin-d3 is fundamental in elucidating the intricate metabolic pathways of capsaicinoids. These stable isotope-labeled compounds act as ideal internal standards for mass spectrometry and liquid chromatography, enabling accurate quantification in biological samples such as plasma and tissues. veeprho.com This precision is crucial for understanding the extensive metabolism that capsaicinoids undergo following administration.
In Vitro Metabolic Studies (e.g., liver enzyme systems, cell cultures)
In vitro studies utilizing liver microsomes from various species, including humans, have been instrumental in mapping the metabolism of capsaicin (B1668287). These systems have demonstrated that capsaicin metabolism is rapid, particularly in rat and human hepatic microsomes. researchgate.net The primary enzymes responsible for these transformations are from the cytochrome P450 (P450) family. nih.gov
Research has shown that several human P450 isozymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2E1, and CYP3A4, are capable of metabolizing capsaicin through various reactions. researchgate.net These reactions include aromatic and alkyl hydroxylation, O-demethylation, and dehydrogenation. researchgate.net The addition of glutathione (B108866) (GSH) to in vitro incubations with human liver microsomes has been shown to trap reactive electrophilic intermediates, confirming the formation of metabolites such as O-demethylated and aromatic hydroxylated products. nih.govacs.org
The use of deuterated analogs in these in vitro systems helps to confirm the formation of specific metabolites and to understand the mechanisms of P450-catalyzed reactions. nih.govnih.gov For instance, deuterium (B1214612) exchange mass spectrometry has been used to verify the formation of macrocyclic metabolites from saturated capsaicin analogs. nih.gov
Table 1: Key P450 Enzymes in Capsaicin Metabolism and Their Products
| P450 Enzyme | Major Metabolic Pathway(s) | Resulting Metabolites |
|---|---|---|
| CYP2C9 | Alkyl Dehydrogenation | M1, M4 (dehydrogenated metabolites) |
| CYP2E1 | ω-hydroxylation | M2 (ω-hydroxylated metabolite) |
| CYP3A4 | ω-1-hydroxylation | M3 (ω-1-hydroxylated metabolite) |
Ex Vivo and Animal Model Metabolic Profiling
Animal models provide a more complete picture of capsaicinoid metabolism in a living system. Studies in rats have shown that orally administered capsaicin is extensively metabolized, with no intact capsaicin being detected in plasma shortly after dosing. vulcanchem.com Instead, a variety of metabolites, including vanillyl alcohol, vanillic acid, and their glucuronidated and sulfated derivatives, are found. vulcanchem.com
The use of deuterated tracers like this compound in animal models allows for more accurate tracking of these metabolic transformations. vulcanchem.com For example, analysis of hepatic glutathione conjugates and urinary N-acetylcysteine conjugates from mice treated with capsaicin confirmed the in vivo formation of glutathione conjugates of O-demethylated quinone methide and 5-OH-capsaicin. acs.org This demonstrates that the reactive intermediates identified in in vitro studies are also formed in a living organism.
Furthermore, studies in mice have revealed that deuteration can significantly alter the pharmacokinetic properties of a compound. For instance, d9-methadone showed a substantial increase in plasma concentration and a decrease in clearance compared to its non-deuterated counterpart, suggesting that deuteration can increase metabolic stability. nih.gov This highlights the potential of using deuterated compounds like this compound to modulate metabolic rates.
Elucidation of Enzymatic Transformations and Metabolite Identification
The combination of deuterated tracers and advanced analytical techniques like liquid chromatography-mass spectrometry (LC/MS) and nuclear magnetic resonance (NMR) has been pivotal in identifying a wide array of capsaicin metabolites. researchgate.net These include products of aromatic and alkyl hydroxylation, O-demethylation, N-dehydrogenation, and a novel pathway of alkyl dehydrogenation leading to unique macrocyclic, diene, and imide metabolites. researchgate.net
The formation of these various metabolites is highly dependent on the specific P450 enzyme involved and the structure of the capsaicinoid. nih.gov For example, CYP2C9 preferentially catalyzes alkyl dehydrogenation, while CYP2E1 and CYP3A4 favor ω- and ω-1-hydroxylation, respectively. nih.gov Structural features of the capsaicinoid, such as a tertiary carbon at the ω-1 position and an adjacent double bond, enhance the formation of macrocyclic and dehydrogenated metabolites. nih.gov
The identification of reactive intermediates, such as quinone methides and quinones, through trapping experiments with nucleophiles like glutathione, provides crucial insights into the potential for bioactivation and detoxification processes. acs.org These reactive metabolites may play a role in the various biological effects of capsaicinoids. acs.org
Studies on Isotopic Effects in Biological Systems
The substitution of hydrogen with deuterium can lead to significant kinetic isotope effects (KIEs), where the rate of a chemical reaction is altered due to the difference in mass between the two isotopes. This phenomenon is a valuable tool for probing reaction mechanisms and understanding the impact of metabolism on drug action.
Deuterium as a Probe for Kinetic Isotope Effects
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. vulcanchem.com This can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. vulcanchem.com This "deuterium isotope effect" can be used to investigate the rate-limiting steps in metabolic pathways. unideb.hu
In the context of capsaicin metabolism by P450 enzymes, deuterium isotope effects have supported the concept of sterically controlled terminal hydrogen abstraction in the formation of certain hydroxylated metabolites. nih.gov By strategically placing deuterium at metabolically labile positions, researchers can create compounds with enhanced metabolic stability. vulcanchem.com This approach has been used to prolong the release and biodegradation of drugs in delivery systems. acs.org
The study of KIEs is not limited to drug metabolism. Natural variations in deuterium content in food and water can also have biological effects, influencing processes like cell division and metabolism. unideb.huresearchgate.net
Impact of Deuteration on Receptor Binding Kinetics in Model Systems
While the primary use of deuteration in capsaicin research is for metabolic studies, the isotopic substitution could potentially influence receptor binding kinetics. The binding of capsaicin to its receptor, the transient receptor potential vanilloid 1 (TRPV1), initiates a cascade of events leading to the sensation of heat and pain. nih.govnih.gov
The interaction between capsaicin and TRPV1 involves specific structural features of the capsaicin molecule, including the vanillyl group, the amide linkage, and the hydrophobic side chain. vulcanchem.comresearchgate.net Modifications to these regions can alter the compound's potency and selectivity. vulcanchem.com While the chemical properties of deuterated compounds are largely similar to their non-deuterated counterparts, subtle changes in vibrational modes due to the increased mass of deuterium could theoretically affect the energetics of receptor binding. vulcanchem.com
Although direct studies on the impact of deuteration on capsaicin-TRPV1 binding kinetics are not extensively reported, research on other deuterated compounds has shown that isotopic substitution can affect pharmacokinetic properties, which may indirectly influence receptor interaction by altering the concentration of the ligand available to the receptor. nih.gov Further investigation is needed to determine if deuteration of capsaicin has a direct and significant effect on its binding affinity and activation kinetics at the TRPV1 receptor.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Capsaicin |
| Vanillyl alcohol |
| Vanillic acid |
| Glutathione (GSH) |
| d9-methadone |
| N-acetylcysteine |
| 5-OH-capsaicin |
| Nonivamide (B1679840) |
| Homocapsaicin |
| Dihydrocapsaicin (B196133) |
| Nordihydrocapsaicin |
Role of this compound in Receptor-Ligand Binding Research
The isotopic labeling of bioactive molecules provides a powerful tool for elucidating complex biological mechanisms. This compound, a deuterated form of the naturally occurring capsaicinoid, serves as a critical probe in the study of receptor-ligand interactions, particularly concerning the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.
Transient Receptor Potential Vanilloid 1 (TRPV1) Agonism and Deuteration Effects
cis-Capsaicin, an isomer of the more abundant trans-capsaicin, is a known agonist of the TRPV1 receptor, an ion channel involved in the sensation of heat and pain. medchemexpress.com The introduction of deuterium atoms into the cis-capsaicin structure to create this compound does not significantly alter its fundamental chemical properties but provides a means to investigate the subtleties of its interaction with the TRPV1 receptor.
The primary utility of deuteration in this context is in studies involving mass spectrometry. The heavier mass of deuterium allows researchers to distinguish this compound from its non-deuterated counterpart, making it an ideal internal standard for quantifying the binding and metabolism of capsaicinoids in biological samples. vulcanchem.com This is crucial for accurately determining the concentration of the ligand that is actively bound to the receptor.
While the core agonistic activity of this compound at the TRPV1 receptor remains, the deuteration can introduce a kinetic isotope effect. This effect, stemming from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can subtly alter the rate of metabolic processes. vulcanchem.com This allows researchers to dissect the metabolic stability and pharmacokinetic profile of the compound, providing insights into how the molecule is processed and how long it remains active at the receptor site.
The binding of an agonist like cis-capsaicin to the TRPV1 channel triggers a conformational change, opening the channel and allowing an influx of cations, primarily calcium. nih.gov This influx is the initial step in the signaling cascade that leads to the sensation of pungency and pain. nih.gov Prolonged activation of TRPV1 by agonists can lead to a state of desensitization, where the receptor becomes less responsive to further stimulation. nih.govresearchgate.net This phenomenon is central to the analgesic properties of capsaicinoids.
| Feature | Description |
| Receptor Target | Transient Receptor Potential Vanilloid 1 (TRPV1) |
| Action | Agonist |
| Effect of Deuteration | Allows for use as an internal standard in mass spectrometry; may introduce a kinetic isotope effect, altering metabolic rates. vulcanchem.com |
| Mechanism of Action | Binds to TRPV1, causing the ion channel to open and leading to cation influx. nih.gov |
Mechanistic Probes for Ion Channel Activation (in non-human models)
In non-human models, this compound serves as a valuable mechanistic probe to investigate the intricacies of ion channel activation. Its structural similarity to the endogenous ligand allows it to mimic the natural activation process, while the deuterium label provides a handle for detailed analytical studies.
Research in cultured dorsal root ganglion (DRG) sensory neurons from non-human models has shown that activation of TRPV1 by capsaicin can induce axon outgrowth. nih.gov This suggests a role for TRPV1 activation in neuronal regeneration. nih.gov The use of a deuterated analog like this compound in such studies would enable precise quantification of the compound's uptake and distribution within the neuronal cells, helping to correlate the concentration of the agonist with the observed biological effect.
Furthermore, the activation of TRPV1 by capsaicinoids is known to trigger a calcium influx, which in turn activates various downstream signaling pathways. nih.gov One such pathway involves protein kinase A (PKA), which has been implicated in promoting a pro-regenerative state in neurons. nih.gov By using this compound, researchers can meticulously track the ligand's presence and concentration as they probe these intracellular signaling cascades.
The study of ion channel activation extends to understanding how different stimuli, such as heat and chemical agonists, can synergistically potentiate channel activity. cellphysiolbiochem.com The well-defined chemical nature of this compound makes it an excellent tool for dissecting these complex interactions at the molecular level.
| Research Area | Application of this compound | Key Findings in Non-Human Models |
| Neuronal Regeneration | To quantify agonist concentration and correlate it with axon outgrowth in cultured DRG neurons. | TRPV1 activation by capsaicin promotes axon outgrowth. nih.gov |
| Intracellular Signaling | To track the ligand while investigating downstream pathways like the Ca2+/PKA signaling cascade. | TRPV1 activation leads to calcium influx and PKA activation. nih.gov |
| Synergistic Activation | To study the potentiation of ion channel activity by multiple stimuli. | Some compounds can act synergistically with other gating stimuli like heat. cellphysiolbiochem.com |
Future Directions and Emerging Research Avenues for Cis Capsaicin D3
Integration with Advanced Omics Technologies for Systems-Level Analysis
The use of cis-Capsaicin-d3 as an internal standard is crucial for the accuracy of mass spectrometry and liquid chromatography in quantifying capsaicin (B1668287) in biological samples. veeprho.com This precision is fundamental for "omics" technologies like metabolomics, proteomics, and lipidomics, which aim to provide a comprehensive, systems-level understanding of biological processes. tum.demdpi.com In metabolomics, for instance, this compound can help in the accurate measurement of changes in metabolite profiles in response to capsaicin, offering insights into its metabolic pathways and effects on the body. tum.denih.gov
Recent advancements in mass spectrometry-based lipidomics and metabolomics now enable the detection of minute quantities of molecules, which is critical for studying the metabolic transformation of compounds like capsaicin. nih.gov By integrating this compound into these advanced analytical workflows, researchers can achieve more reliable and reproducible data, leading to a more accurate depiction of the metabolic landscape. veeprho.comnih.gov This integrated approach is essential for deciphering the complex interactions between capsaicin and various metabolic pathways, including lipid and energy metabolism. nih.gov
Development of Novel Analytical Platforms for Deuterated Capsaicinoids
The primary application of this compound is as an internal standard for the precise quantification of capsaicin and its analogs using mass spectrometry. vulcanchem.com Its key advantage lies in its co-elution with the natural compound during chromatography, while being distinguishable by its higher mass-to-charge ratio in the mass spectrometer. vulcanchem.com This allows for accurate quantification even in complex biological matrices. vulcanchem.com
While high-performance liquid chromatography (HPLC) is a reliable and widely used technique for capsaicinoid analysis, there is a continuous drive to develop more sensitive and efficient methods. mdpi.comresearchgate.netacs.org Techniques such as direct analysis in real-time time-of-flight mass spectrometry (DART-TOF-MS) offer rapid analysis without extensive sample preparation. nih.gov Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool that provides structural information, and recent methods have even demonstrated capsaicinoid quantification without the need for deuterated solvents. nih.govresearchgate.netrsc.org
The development of novel analytical platforms will likely focus on enhancing sensitivity, reducing analysis time, and improving the ability to detect and quantify a wider range of capsaicinoid metabolites. The unique properties of deuterated standards like this compound will be instrumental in the validation and application of these next-generation analytical techniques.
Expansion of this compound Applications in Biosynthetic Pathway Elucidation
Deuterated compounds are invaluable for tracing the metabolic fate of molecules. vulcanchem.com The stronger carbon-deuterium bond can slow down metabolism at the labeled positions, allowing researchers to better track metabolic transformations. vulcanchem.com This kinetic isotope effect can help identify previously unknown metabolic pathways. vulcanchem.com
The biosynthesis of capsaicin involves the condensation of vanillylamine (B75263) and 8-methyl-nonenoic acid. researchgate.netresearchgate.net Studies have shown that the capsaicinoid profile in chili peppers is complex, containing several related compounds. imperial.ac.ukresearchgate.net By using deuterated precursors in biosynthetic studies, researchers can gain a more detailed understanding of how these various capsaicinoids are formed. For instance, deuterium-labeled cinnamic acids have been used as tracers to study the biosynthesis of other plant compounds. researchgate.net
The integration of gene expression data with the quantification of capsaicin content has already clarified that capsaicin biosynthesis is linked to several metabolic pathways. researchgate.netnih.gov The use of this compound and other deuterated analogs in these multi-omics approaches can further refine our understanding of the enzymatic reactions and regulatory networks that govern capsaicinoid production in plants. researchgate.netnih.gov
Potential for Rational Design of New Deuterated Capsaicinoid Analogs
The synthesis of capsaicin analogs is a significant area of research aimed at developing compounds with improved pharmacological properties and reduced pungency. nih.govchemicalbook.com Structure-activity relationship (SAR) studies have identified key molecular features of capsaicin that are essential for its biological activity. chemicalbook.com These studies often involve modifying the aromatic A-ring, the amide B-region, or the hydrophobic C-side chain of the molecule. nih.govresearchgate.net
The development of novel capsaicin derivatives includes the creation of hybrid molecules, such as those incorporating a 1,2,3-triazole moiety, which can enhance properties like metabolic stability and target interaction. acs.orgnih.gov The synthesis of deuterated analogs is another strategy to improve pharmacokinetic properties by slowing down metabolism. google.com
By combining the knowledge gained from SAR studies with the benefits of deuteration, researchers can rationally design new deuterated capsaicinoid analogs with tailored properties. nih.govgoogle.comfrontiersin.org For example, strategic placement of deuterium (B1214612) atoms on the capsaicin scaffold could lead to analogs with enhanced therapeutic potential for a wide range of conditions. nih.govnih.govrsc.org The synthesis of these novel compounds will continue to be an active area of research, with the potential to yield new drug candidates. researchgate.netresearchgate.net
Q & A
Q. How is cis-Capsaicin-d3 synthesized, and what methodologies ensure isotopic purity?
Synthesis typically involves deuterium incorporation at specific positions of the vanillylamine or fatty acid chain of capsaicin. Isotopic purity is validated using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For reproducibility, experimental protocols must detail reaction conditions (e.g., solvent, temperature, catalysts) and purification steps (e.g., chromatography). Characterization data should include <sup>2</sup>H-NMR chemical shifts and isotopic abundance ratios (≥98% deuterium) . Journals like the Beilstein Journal of Organic Chemistry emphasize strict reporting of synthetic procedures to enable replication .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is preferred for sensitivity and specificity. Method validation should follow guidelines from the Royal Society of Chemistry (RSC), including calibration curves (linear range: 0.1–100 ng/mL), recovery rates (≥80%), and matrix effect assessments. Cross-reactivity with structural analogs (e.g., trans-Capsaicin-d3) must be ruled out via chromatographic separation .
Advanced Research Questions
Q. How does deuterium substitution in this compound influence its receptor binding kinetics compared to non-deuterated analogs?
Deuterium’s isotopic effect may alter hydrogen bonding and van der Waals interactions with TRPV1 receptors. Advanced studies employ molecular dynamics simulations paired with surface plasmon resonance (SPR) to quantify binding affinity (Kd). Researchers should compare dissociation constants (ΔKd ≥ 10%) between deuterated and non-deuterated forms, controlling for solvent polarity and temperature .
Q. How can conflicting pharmacokinetic data for this compound across studies be resolved?
Contradictions often arise from variability in experimental design (e.g., animal models, dosing regimens). Apply the FINER framework to assess study feasibility and relevance. Meta-analyses should stratify data by species, administration route, and analytical methodology. Replicate key experiments under standardized conditions, as per the CAISE scientific process .
Q. What strategies mitigate this compound degradation during long-term stability studies?
Accelerated stability testing under ICH guidelines (40°C/75% RH) identifies degradation pathways (e.g., oxidation, isomerization). Use Arrhenius modeling to predict shelf life. Stabilizers like antioxidants (e.g., BHT) or lyophilization should be evaluated via HPLC-UV purity assays. Report degradation products (e.g., trans-isomers) and storage conditions explicitly .
Q. How do in vitro and in vivo metabolic profiles of this compound differ, and what are the implications for translational research?
In vitro models (e.g., liver microsomes) often underestimate phase II metabolism due to deficient UDP-glucuronosyltransferase activity. Combine LC-MS/MS with <sup>13</sup>C-labeled tracers in animal studies to track metabolites. Discrepancies require cross-validation using humanized mouse models or clinical samples .
Q. What criteria validate this compound as an internal standard in quantitative bioanalysis?
Validation follows FDA bioanalytical guidelines:
- Selectivity : No interference from endogenous compounds.
- Linearity : R<sup>2</sup> ≥ 0.99 across expected concentration ranges.
- Accuracy/Precision : ≤15% deviation from nominal values. Include cross-lab reproducibility data from ≥3 independent studies .
Methodological Frameworks
- Experimental Design : Use the PICO framework to define populations (e.g., cell lines), interventions (dose ranges), comparators (non-deuterated capsaicin), and outcomes (IC50 values) .
- Data Contradiction Analysis : Apply triangulation by combining quantitative (e.g., LC-MS/MS) and qualitative (e.g., receptor activation assays) data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
